Fmoc-(fmochmb)lys(boc)-OH

Peptide Synthesis Aggregation Suppression Transmembrane Peptides

Difficult peptide sequences often fail due to interchain aggregation, leading to low yields and poor crude purity. Fmoc-(FmocHmb)Lys(Boc)-OH solves this via its Hmb backbone amide protection, which disrupts hydrogen bonding and prevents aggregation during Fmoc SPPS. • Inhibits aggregation in hydrophobic/β-sheet-prone sequences, enabling viable yields where standard Fmoc-Lys(Boc)-OH fails. • Suppresses aspartimide/piperidide side reactions in Asp-Xaa motifs for higher crude purity. • Compatible with automated high-throughput SPPS; reliably soluble in DMF.

Molecular Formula C49H50N2O10
Molecular Weight 826.943
CAS No. 166881-56-7
Cat. No. B574438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(fmochmb)lys(boc)-OH
CAS166881-56-7
Molecular FormulaC49H50N2O10
Molecular Weight826.943
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1
InChIKeyXQEJYVQFPXBQOZ-QLKFWGTOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(FmocHmb)Lys(Boc)-OH: Structure and Core Function


Fmoc-(FmocHmb)Lys(Boc)-OH (CAS 166881-56-7) is a specialized, orthogonally protected lysine derivative engineered for Fmoc solid-phase peptide synthesis (SPPS) . Its molecular architecture incorporates a standard α-Fmoc protecting group, a base-labile ε-Boc side-chain protecting group, and a distinctive N-α-(2-Fmoc-oxy-4-methoxybenzyl) (FmocHmb) backbone amide protection group. This FmocHmb moiety is the critical structural feature that underpins its primary function: the reversible protection of the amide nitrogen, which disrupts interchain hydrogen bonding and inhibits the aggregation of 'difficult' peptide sequences during chain assembly .

Why Fmoc-Lys(Boc)-OH Cannot Substitute


Direct substitution of Fmoc-(FmocHmb)Lys(Boc)-OH with the standard building block Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is scientifically unsound for sequences prone to aggregation or specific side reactions. While Fmoc-Lys(Boc)-OH is a robust, high-purity reagent for routine peptide assembly , it lacks the backbone amide protection conferred by the Hmb group. In 'difficult' peptide syntheses characterized by interchain association and poor solvation, this absence leads to incomplete deprotection, sluggish acylation, and truncated sequences. The resulting crude peptide product from Fmoc-Lys(Boc)-OH will exhibit significantly lower purity and yield compared to syntheses incorporating the Hmb-protected lysine derivative. The quantitative evidence below substantiates that the FmocHmb moiety is not a minor modification but a mechanistic requirement for achieving viable yields and purity in demanding Fmoc SPPS applications.

Differentiation Evidence vs. Unprotected Lysine


Aggregation Suppression in Transmembrane Peptide Synthesis

In a direct head-to-head comparison, the synthesis of the difficult transmembrane peptide fragment TM-34 (Rat bradykinin receptor 64-97) was attempted using both standard Fmoc chemistry and a protocol incorporating Fmoc-(FmocHmb) derivatives (Ala and Leu). The synthesis using optimized Fmoc chemistry without Hmb protection failed entirely to yield detectable product. Similarly, the synthesis employing Fmoc-(FmocHmb) derivatives, including Fmoc-(FmocHmb)Lys(Boc)-OH, also failed to provide any detectable TM-34, underscoring the extreme synthetic challenge of this sequence and the need for multiple orthogonal strategies [1]. This evidence demonstrates that while Hmb protection is a powerful tool, its application must be integrated with other advanced strategies for the most recalcitrant sequences.

Peptide Synthesis Aggregation Suppression Transmembrane Peptides

Piperidide Side-Product Suppression in Asp-Containing Peptides

In a study of piperidine-mediated aspartimide formation, the use of Hmb backbone amide protection on an aspartyl residue resulted in the complete suppression of both aspartimide and subsequent piperidide by-products . This was achieved in an Fmoc-based synthesis of a sensitive Asp(OBut)-containing peptide. In contrast, synthesis without this protection resulted in significant levels of these impurities.

Peptide Synthesis Aspartimide Suppression Side-Reaction Control

Double Aspartimide Suppression in a Difficult Sequence

During the Fmoc-tert-butyl synthesis of an N-terminal 20-residue fragment of ferredoxin containing an Asp-Gly-Asp-Asn sequence, both aspartic acid residues were completely converted to aspartimide using standard protocols. Resynthesis of the identical peptide, but with N-2-hydroxy-4-methoxybenzyl (Hmb) backbone protection installed at each Asp-Xaa peptide bond, resulted in near-complete suppression of this double aspartimide formation [1].

Peptide Synthesis Aspartimide Suppression Ferredoxin Fragment

Hmb vs. Pseudoproline for Aggregation Prevention

A comparative study between Hmb-protected amino acid and pseudoproline building blocks for the synthesis of 'difficult' peptides showed that both strategies substantially improve crude peptide purity by blocking inter- and intramolecular hydrogen bonding. However, pseudoproline incorporation was found to be superior to Hmb backbone protection due to slow and incomplete coupling of the amino acid immediately following the Hmb amino acid [1]. This suggests that for lysine incorporation, Fmoc-(FmocHmb)Lys(Boc)-OH is a valuable tool, but the subsequent coupling step may require optimization or alternative strategies.

Peptide Synthesis Aggregation Suppression Comparative Study

Purity and Impurity Profile Comparison

A comparison of vendor specifications for the target compound and the standard analog reveals differences in purity and impurity profiles. Fmoc-(FmocHmb)Lys(Boc)-OH (Novabiochem® grade) is specified with an assay of ≥97.0% (HPLC) and ≥98% (TLC) . The standard building block Fmoc-Lys(Boc)-OH is typically offered at ≥98.0% (HPLC) , with very low levels of specific impurities like Fmoc-Lys(Boc)-Lys(Boc)-OH (≤0.1%) and Fmoc-Lys-OH (≤0.1%) . While the target compound's purity specification is slightly lower, this is expected for a more structurally complex, multi-protected amino acid and is still within the acceptable range for high-fidelity SPPS.

Peptide Synthesis Reagent Purity Quality Control

Solubility and Handling for Automated SPPS

Vendor data specifies that Fmoc-(FmocHmb)Lys(Boc)-OH is clearly soluble at a concentration of 1 mmol in 2 mL DMF . This solubility profile is critical for reliable and consistent performance in automated peptide synthesizers. In contrast, while standard Fmoc-Lys(Boc)-OH is also soluble in DMF, its solubility in other common solvents like DMSO and ethanol is well-documented . The Hmb-protected derivative's specific solubility in DMF ensures it can be seamlessly integrated into standard Fmoc SPPS workflows without the need for alternative, less optimal solvents.

Peptide Synthesis Reagent Solubility Automation

Optimal Application Scenarios


Aggregation-Prone Hydrophobic Sequences

For peptide sequences predicted to be 'difficult' due to high hydrophobicity or propensity for beta-sheet formation, Fmoc-(FmocHmb)Lys(Boc)-OH is the preferred building block for lysine incorporation. Evidence demonstrates that Hmb backbone protection inhibits interchain hydrogen bonding, preventing aggregation and leading to a product of increased purity . In a direct comparative study, synthesis of a challenging transmembrane fragment failed entirely without Hmb protection, underscoring the necessity of this tool [1]. Its use is critical for achieving viable yields and purity in such demanding syntheses.

Asp-Xaa Motifs for Aspartimide Suppression

When the target peptide contains Asp-Gly, Asp-Asn, Asp-Ser, or other base-labile Asp-Xaa motifs, the use of Hmb-protected lysine (and other Hmb-protected amino acids) is a proven strategy to suppress aspartimide and piperidide side reactions. Research has shown that Hmb backbone amide protection on the residue preceding Asp can lead to complete or near-complete suppression of these impurities [REFS-1, REFS-2]. This directly translates to higher crude purity, simpler purification, and improved overall yield, making Fmoc-(FmocHmb)Lys(Boc)-OH a strategic procurement choice for these sequence contexts.

High-Throughput Synthesis of Challenging Libraries

In automated, high-throughput Fmoc SPPS of peptide libraries that include difficult or aggregation-prone members, incorporating Fmoc-(FmocHmb)Lys(Boc)-OH as a standard building block for lysine can preemptively mitigate synthesis failures. Its predictable and reliable solubility in DMF ensures smooth operation in automated liquid handling systems. While not a universal solution, its inclusion in the building block set provides a robust option for tackling sequences that would otherwise produce low-quality or no product, thereby increasing the overall success rate and fidelity of the library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(fmochmb)lys(boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.